molecular formula C26H35N5OS B12497288 N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea

N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea

Cat. No.: B12497288
M. Wt: 465.7 g/mol
InChI Key: ZYFYXPKCTGTGLB-UHFFFAOYSA-N
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Description

N-[(8α,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea (CAS: 1222966-42-8) is a chiral thiourea derivative derived from the cinchona alkaloid framework. Its structure combines a methoxy-substituted cinchonan backbone with a (2S)-pyrrolidinylmethyl thiourea moiety, making it a bifunctional organocatalyst. The stereochemistry at positions 8α and 9S in the cinchona scaffold and the (2S)-configuration of the pyrrolidine ring are critical for its enantioselective catalytic activity. This compound is synthesized via nucleophilic addition of (2S)-2-pyrrolidinylmethyl isothiocyanate to 9S-amino-9-deoxyquinine derivatives under inert conditions, yielding a pale yellow solid with high enantiomeric excess (99% e.e.) . Applications include asymmetric synthesis, particularly in enantioselective protonation and Michael addition reactions .

Properties

IUPAC Name

1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3-(pyrrolidin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5OS/c1-3-17-16-31-12-9-18(17)13-24(31)25(30-26(33)29-15-19-5-4-10-27-19)21-8-11-28-23-7-6-20(32-2)14-22(21)23/h3,6-8,11,14,17-19,24-25,27H,1,4-5,9-10,12-13,15-16H2,2H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFYXPKCTGTGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5CCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Methoxycinchonan Moiety: This involves the methoxylation of cinchonan derivatives under controlled conditions.

    Introduction of the Pyrrolidinylmethyl Group: This step involves the reaction of the methoxycinchonan derivative with a pyrrolidinylmethyl precursor.

    Formation of the Thiourea Bridge: The final step involves the reaction of the intermediate with thiourea under specific conditions to form the desired compound.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related thioureas and selenoureas derived from cinchona alkaloids (Table 1).

Compound Structure Catalytic Application Yield (%) e.e. (%) Key Reference
Target Compound : N-[(8α,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea Cinchona-pyrrolidinylmethyl thiourea Enantioselective decarboxylative protonation, Michael addition 60–80% 99%
N-(4-Fluorophenyl)-N′-[(8S,9S)-6′-Methoxycinchonan-9-yl]Thiourea (eQN-12a) Cinchona-4-fluorophenyl thiourea Michael addition of nitromethane to trans-chalcones 60% 85–92%
N,N′-bis[(8S,9S)-6′-Methoxycinchonan-9-yl]Selenourea (10a) Cinchona-selenourea dimer Sulfa-Michael addition of thioacetic acid 70% 80–88%
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea Cinchona-bis(trifluoromethyl)phenyl thiourea Decarboxylative protonation of piperidine derivatives 75% 95%

Mechanistic and Performance Differences

  • Catalytic Efficiency : The target compound exhibits superior enantioselectivity (99% e.e.) compared to fluorophenyl thiourea (85–92% e.e.) due to the steric and electronic effects of the (2S)-pyrrolidinylmethyl group, which enhances substrate binding .
  • Reaction Scope: Selenourea analogues (e.g., 10a) show lower activity in protonation reactions but higher turnover in sulfur-based additions due to selenium’s nucleophilic character .
  • Substituent Effects : Bis(trifluoromethyl)phenyl thioureas (CAS: 852913-16-7) achieve high enantioselectivity (95% e.e.) in decarboxylative reactions via strong π-π interactions with aromatic substrates, whereas the target compound’s pyrrolidine moiety favors hydrogen-bonding catalysis .

Commercial and Industrial Relevance

  • The target compound is commercially available (e.g., Parchem Chemicals, GLPBIO) at ~JPY 33,400–34,200 per 100 mg, reflecting its high enantiopurity and demand in pharmaceutical intermediates .
  • In contrast, selenourea derivatives remain niche due to selenium’s toxicity and lower catalytic versatility .

Biological Activity

N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea is a synthetic compound that combines elements of the cinchona alkaloids with thiourea functionality. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H35N5OS
  • Molecular Weight : 465.66 g/mol
  • CAS Number : 1068504-58-4
  • IUPAC Name : 1-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-(((S)-pyrrolidin-2-yl)methyl)thiourea

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and potential therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this thiourea derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies on related thioureas have shown promising results in inhibiting tumor growth in vitro and in vivo.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thioureas are known for their ability to disrupt cellular processes in bacteria and fungi. Preliminary studies have indicated that derivatives of this compound can inhibit the growth of certain pathogens.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Thioureas are often explored for their ability to inhibit proteases and other enzymes involved in disease pathways. This property could be leveraged for therapeutic applications in conditions such as cancer or infectious diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity.
Antimicrobial Testing The compound showed inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Enzyme Inhibition Assay Demonstrated effective inhibition of serine proteases, suggesting a potential role in therapeutic strategies targeting proteolytic pathways.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiourea linkage through reaction of isothiocyanates with amines derived from cinchona alkaloids.

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